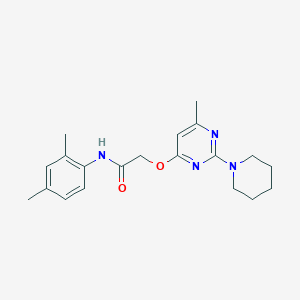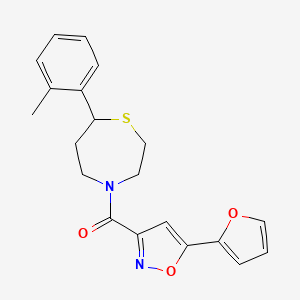
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its systematic name, molecular formula, and molecular weight. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Catalytic Processes and Synthesis Methods
Phosphomolybdic acid has been identified as an efficient catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol through the aza-Piancatelli rearrangement. This process is noted for its good yields, high selectivity, and short reaction times, indicating its utility in organic synthesis and potential pharmaceutical applications (B. Reddy et al., 2012).
In another study, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction was utilized to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology stands out for its good yields, high selectivity, and the advantage of low catalyst loading, demonstrating its relevance in developing novel heterocyclic compounds with potential biological activities (B. Reddy et al., 2012).
Potential Bioactive Compound Synthesis
Research on the synthesis of potentially bioactive compounds from visnaginone explored the chemical transformation of 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan derivatives. The study provided a pathway to create a variety of compounds, such as chalcones, pyrazoline, and isoxazoline derivatives, indicating the versatility of furan derivatives in synthesizing bioactive molecules with possible pharmaceutical applications (O. M. Abdel Hafez et al., 2001).
A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, highlighted the efficiency of this method in yielding high antiinflammatory and antibacterial activities. This research underscores the potential of furan derivatives in developing new therapeutic agents through an environmentally friendly and time-efficient synthesis process (P. Ravula et al., 2016).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions.
Future Directions
This involves discussing potential areas for future research. For a chemical compound, this could include potential applications, further studies into its properties, or development of new synthesis methods.
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-15(14)19-8-9-22(10-12-26-19)20(23)16-13-18(25-21-16)17-7-4-11-24-17/h2-7,11,13,19H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCXNAOIHLUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)
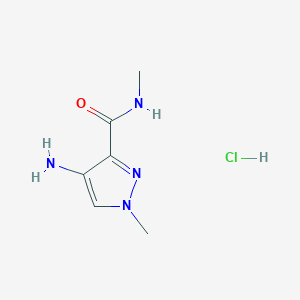
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
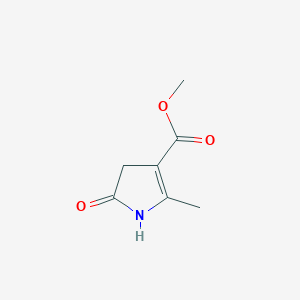
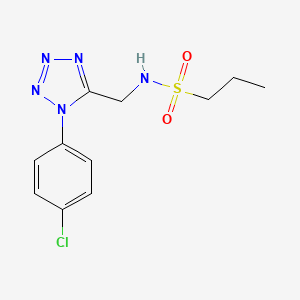
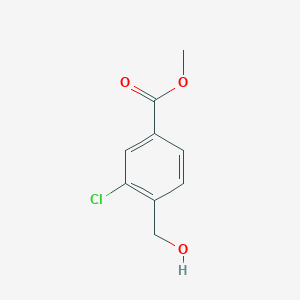
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
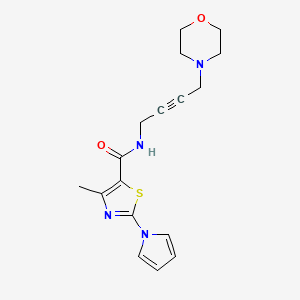
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
